2-(3-Bromophenyl)-2-(methylamino)acetic acid
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Overview
Description
2-(3-Bromophenyl)-2-(methylamino)acetic acid is an organic compound that belongs to the class of amino acids It features a bromophenyl group attached to the alpha carbon of glycine, with a methylamino group substituting one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the meta position.
Amination: The brominated intermediate is then subjected to amination using methylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Temperature and Pressure: Controlled temperature and pressure to ensure efficient reaction rates.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylacetic acid derivatives.
Substitution: Formation of various substituted phenylacetic acids.
Scientific Research Applications
2-(3-Bromophenyl)-2-(methylamino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-(methylamino)acetic acid involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: Lacks the bromine and methylamino groups.
3-Bromophenylacetic Acid: Lacks the methylamino group.
2-(3-Bromophenyl)glycine: Lacks the methyl group on the amino nitrogen.
Uniqueness
2-(3-Bromophenyl)-2-(methylamino)acetic acid is unique due to the presence of both the bromine atom and the methylamino group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-(methylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-8(9(12)13)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPURSHJYRDZMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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